2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one is a synthetic compound that belongs to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of an amino group, a hydroxyethyl group, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of 4-(1-hydroxyethyl)piperidine with an aminoethyl group in the presence of a suitable catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Aminoethyl)piperidine: A related compound with similar structural features but different functional groups.
1-(4-(Aminomethyl)piperidin-1-yl)ethan-1-one: Another piperidine derivative with distinct biological activities.
Uniqueness
2-Amino-1-(4-(1-hydroxyethyl)piperidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H18N2O2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-amino-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H18N2O2/c1-7(12)8-2-4-11(5-3-8)9(13)6-10/h7-8,12H,2-6,10H2,1H3 |
InChI Key |
AHAODQLLXIFMNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CN)O |
Origin of Product |
United States |
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